



Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from o-aminophenol

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | 2H-1,4-Benzoxazin-3(4H)-one | |
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An essential scaffold in medicinal chemistry, **2H-1,4-Benzoxazin-3(4H)-one** and its derivatives are integral to the development of novel therapeutic agents due to their broad range of biological activities.[1][2][3] These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4] The synthesis of the core **2H-1,4-Benzoxazin-3(4H)-one** structure is a fundamental process for researchers in drug discovery, commonly starting from o-aminophenol.

This document provides detailed protocols and application notes for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one** from o-aminophenol, tailored for researchers, scientists, and drug development professionals.

Synthetic Pathways Overview

The primary route for synthesizing **2H-1,4-Benzoxazin-3(4H)-one** from o-aminophenol involves a two-step process: N-acylation followed by intramolecular cyclization. This is typically achieved through reaction with a two-carbon electrophile containing a good leaving group, such as chloroacetyl chloride or ethyl chloroacetate. The initial step is the acylation of the more nucleophilic amino group of o-aminophenol. The subsequent step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride, leading to ring closure.

Caption: General reaction scheme for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one**.



Quantitative Data Summary

Several methods have been reported for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one**. The choice of reagents and conditions significantly impacts reaction time and yield. The following table summarizes various reported protocols.

| Method | Reagents | Solvent | Base | Temperat ure (°C) | Time (h) | Yield (%) |
|---|---|--------------|----------------|----------------------|----------|-----------|
| Protocol 1 | o- Aminophen ol, Chloroacet yl chloride | Acetone | NaHCO₃ (aq) | Reflux | 3 | ~85 |
| Protocol 2 | o- Aminophen ol, Ethyl chloroacet ate | Ethanol | K₂CO₃ | Reflux | 12-18 | ~70-80 |
| Protocol 3 (One-Pot) | o- Aminophen ol, Ethyl chloroacet ate | Ionic Liquid | DBU | 110 | 9 | ~91 |
| Protocol 4 (Palladium- catalyzed) | o- Halophenol s, 2- Chloroacet amides | Toluene | CS2CO3 | 110 | 24 | ~90-95 |
| Protocol 5 (Copper- catalyzed) | o- Halophenol s, 2-Halo- amides | DMF | K₂CO₃ | 120 | 12 | ~80-92 |



Detailed Experimental Protocols Protocol 1: Synthesis using Chloroacetyl Chloride

This method is a rapid and high-yielding procedure involving the acylation of o-aminophenol with chloroacetyl chloride, followed by in-situ cyclization.

Materials and Equipment:

- o-Aminophenol
- Chloroacetyl chloride[5]
- Acetone
- Saturated sodium bicarbonate (NaHCO₃) solution
- Round-bottom flask with reflux condenser
- · Magnetic stirrer with heating mantle
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve o-aminophenol (e.g., 0.1 mol) in 100 mL of acetone.
- Acylation: To the stirred solution, add chloroacetyl chloride (0.11 mol) dropwise over 15-20 minutes. The reaction is exothermic; maintain gentle stirring.
- Cyclization: After the addition is complete, add 100 mL of saturated sodium bicarbonate solution to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).



- Workup: After completion, cool the mixture to room temperature. The product often
 precipitates out of the solution. If not, reduce the volume of acetone under reduced pressure
 to induce precipitation.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.
- Purification: Recrystallize the crude product from ethanol or methanol to obtain pure 2H-1,4-Benzoxazin-3(4H)-one as a crystalline solid.
- Characterization: The final product can be characterized by its melting point (173-175 °C) and spectroscopic methods (NMR, IR).[6]

Protocol 2: Synthesis using Ethyl Chloroacetate

This protocol uses the less reactive ethyl chloroacetate and typically requires a longer reaction time but is also a very effective method.[7]

Materials and Equipment:

- o-Aminophenol
- Ethyl chloroacetate
- Anhydrous potassium carbonate (K₂CO₃)
- Ethanol or Acetone[7]
- · Round-bottom flask with reflux condenser
- · Magnetic stirrer with heating mantle
- Standard laboratory glassware for filtration and recrystallization

Procedure:

 Reaction Setup: To a round-bottom flask, add o-aminophenol (e.g., 0.1 mol), ethyl chloroacetate (0.12 mol), and anhydrous potassium carbonate (0.2 mol) in 150 mL of



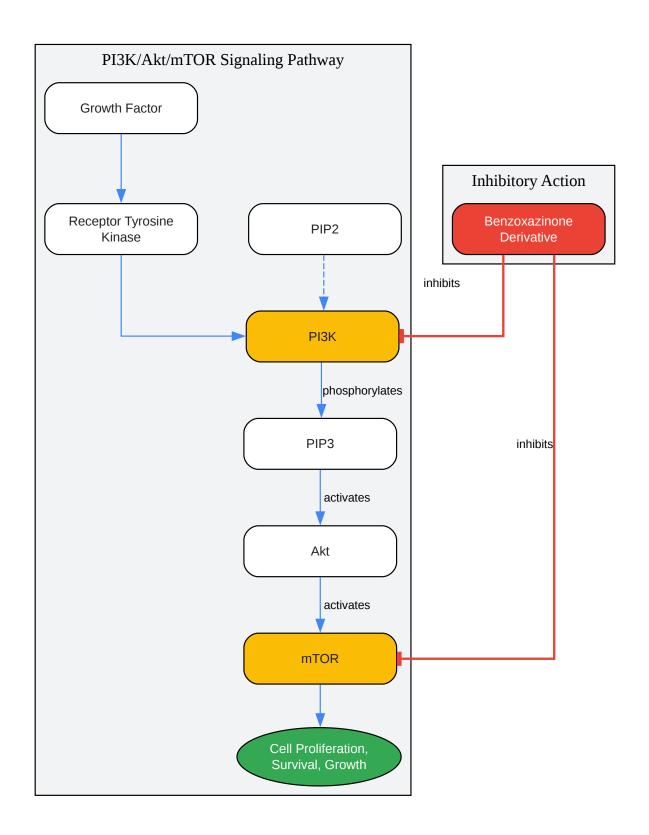
absolute ethanol.

- Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically slow and may require 12-18 hours. Monitor the reaction by TLC.
- Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts.
- Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purification: Dissolve the crude solid in a suitable solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer, evaporate the solvent, and recrystallize the residue from ethanol to yield the pure product.

Application in Drug Discovery: A Signaling Pathway Context

Derivatives of **2H-1,4-Benzoxazin-3(4H)-one** are actively investigated for their therapeutic potential. For instance, certain derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[8] Other derivatives exhibit anti-inflammatory effects by activating the Nrf2-HO-1 pathway, which helps in reducing oxidative stress and inflammation in microglial cells.[1][2]





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References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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